N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide, also known as BTCP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTCP belongs to the class of piperidine carboxamides and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide is not fully understood. However, it is believed that N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide exerts its analgesic effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of the opioid signaling pathway and the release of endogenous opioids, which leads to pain relief.
Biochemical and Physiological Effects:
N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide has been found to exhibit several biochemical and physiological effects. Studies have shown that N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide can induce respiratory depression, which is a common side effect of opioid analgesics. Additionally, N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide has been found to cause sedation and hypotension in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide has several advantages as a research tool. It exhibits potent analgesic properties and can be used to study the opioid signaling pathway. However, N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide also has several limitations. It is a controlled substance and requires special handling and storage. Additionally, it can induce respiratory depression and other side effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide. One area of interest is the development of novel analgesic agents based on the structure of N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide. Additionally, further studies are needed to elucidate the exact mechanism of action of N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide and to identify potential side effects and drug interactions. Finally, research is needed to explore the potential therapeutic applications of N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide in other fields of medicine, such as oncology and psychiatry.
Métodos De Síntesis
The synthesis of N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide involves a multi-step process that requires several chemical reagents and expertise in organic chemistry. The first step involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to obtain the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-benzylpiperidine to yield the amide intermediate. Finally, the amide intermediate is treated with trifluoroacetic anhydride to obtain the desired product, N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide is its use as an analgesic agent. Studies have shown that N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide exhibits potent analgesic properties and can be used to treat chronic pain conditions such as neuropathic pain, cancer pain, and inflammatory pain.
Propiedades
IUPAC Name |
N-benzyl-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-27-19-12-18(13-20(14-19)28-2)22(26)24-10-8-17(9-11-24)21(25)23-15-16-6-4-3-5-7-16/h3-7,12-14,17H,8-11,15H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCJGHADLYGSAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-[(3,5-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.